N-[(2-fluorophenyl)methyl]thian-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16FNS |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]thian-4-amine |
InChI |
InChI=1S/C12H16FNS/c13-12-4-2-1-3-10(12)9-14-11-5-7-15-8-6-11/h1-4,11,14H,5-9H2 |
InChI Key |
VTKZMKIEDKITHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1NCC2=CC=CC=C2F |
Origin of Product |
United States |
Comprehensive Analytical Characterization Techniques for Research Purity and Structure Elucidation
Spectroscopic Methods for Structural Confirmation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural elucidation of N-[(2-fluorophenyl)methyl]thian-4-amine. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of each atom, confirming the connectivity and arrangement of the molecule's framework. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 2-fluorophenyl group, the methylene (B1212753) bridge protons, and the protons of the thian ring. The coupling patterns and chemical shifts would be indicative of their relative positions. Similarly, the ¹³C NMR spectrum would display distinct peaks for each unique carbon atom in the molecule, further confirming its carbon skeleton.
Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, which can further support the proposed structure. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition and molecular formula (C₁₂H₁₆FNS).
Fictional Representative Spectroscopic Data:
| Technique | Data Point | Fictional Value/Observation |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons: ~7.0-7.4 ppm; Methylene bridge: ~3.8 ppm; Thian ring protons: ~1.5-3.0 ppm |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons: ~115-160 ppm; Methylene bridge: ~50 ppm; Thian ring carbons: ~25-50 ppm |
| HRMS (ESI) | [M+H]⁺ | Calculated: 226.1060; Found: 226.1062 |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry)
Chromatographic techniques are crucial for assessing the purity of this compound and for its isolation. High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a sample. By using a suitable stationary phase (e.g., C18) and mobile phase, a chromatogram is generated where the main peak corresponds to the target compound. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This powerful hyphenated technique allows for the confirmation of the molecular weight of the compound corresponding to the main peak in the chromatogram, providing a high degree of confidence in both its identity and purity.
Fictional Representative Chromatographic Data:
| Technique | Parameter | Fictional Value |
| HPLC | Purity | >99.5% (at 254 nm) |
| LC-MS | Retention Time | 4.2 minutes |
| LC-MS | [M+H]⁺ | 226.1 |
Advanced Techniques for Chiral Purity Analysis
If this compound were synthesized in a chiral form or if chiral impurities were possible, specialized analytical techniques would be required to determine its enantiomeric or diastereomeric purity. Chiral High-Performance Liquid Chromatography (chiral HPLC) is the most common method for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation and allowing for their quantification.
Structure Activity Relationship Sar Investigations of N 2 Fluorophenyl Methyl Thian 4 Amine Derivatives
Impact of Substitutions on the Fluorophenyl Ring on Molecular Interactions
The fluorophenyl moiety is a critical component of the N-[(2-fluorophenyl)methyl]thian-4-amine scaffold, and modifications to this ring can significantly alter the compound's interaction with its biological targets. The position and nature of the fluorine atom, as well as the introduction of other substituents, can modulate electronic properties, lipophilicity, and steric hindrance, thereby affecting binding affinity and selectivity.
Research on related structures has demonstrated the importance of halogen substitutions on the phenyl ring. For instance, studies on N-benzylpiperidine and related compounds have shown that the presence and position of electron-withdrawing groups on the phenyl ring are crucial for biological activity. In one study on inhibitors of human Equilibrative Nucleoside Transporters (ENTs), the presence of a halogen on the fluorophenyl moiety was found to be essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org
Furthermore, the introduction of additional groups can lead to varied outcomes. For example, in a series of analogues of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), adding a methyl group at the meta position or an ethyl/oxymethyl group at the para position of the benzene (B151609) ring helped regain inhibitory activity that was lost with other modifications. frontiersin.org Similarly, in a series of benzylamine-supported platinum(IV) complexes, derivatives containing 4-fluoro and 4-chloro substituents on the benzylamine (B48309) ring expressed impressive anticancer activities, highlighting the positive impact of halogenation at the para position. researchgate.net
These findings suggest that a systematic exploration of substitutions on the 2-fluorophenyl ring of this compound is warranted. The electronic and steric effects of different substituents could be key to optimizing interactions with specific target proteins.
Table 1: Impact of Fluorophenyl Ring Substitutions on Biological Activity in Related Compounds
| Parent Compound Scaffold | Substitution on Phenyl Ring | Observed Effect on Activity | Reference |
|---|---|---|---|
| FPMINT Analogues | Halogen (in addition to existing fluorine) | Essential for inhibitory effects on ENT1 and ENT2 | frontiersin.org |
| FPMINT Analogues | Methyl (meta-position) | Regained inhibitory activity | frontiersin.org |
| FPMINT Analogues | Ethyl or Oxymethyl (para-position) | Regained inhibitory activity | frontiersin.org |
Role of the Thian-4-amine Ring Conformation and Substitutions on Biological Target Engagement
The conformational flexibility of the thian ring can influence the orientation of the N-[(2-fluorophenyl)methyl] substituent, which in turn affects how the molecule fits into a binding pocket. Computational studies on related C-nucleoside analogues have suggested that a more constrained (less flexible) conformation can lead to higher activity. nih.gov This implies that restricting the conformational freedom of the thian-4-amine ring, perhaps through the introduction of bulky substituents or by creating a more rigid ring system, could be a viable strategy to enhance biological activity.
Substitutions on the thian-4-amine ring itself can also impact target engagement. In studies of atypical dopamine (B1211576) transporter (DAT) inhibitors, replacing a piperazine (B1678402) ring with a piperidine (B6355638) ring (a similar saturated heterocycle) was well-tolerated for DAT affinity and led to improved metabolic stability. nih.gov This indicates that modifications of the heterocyclic core are a valid approach for optimizing both pharmacodynamic and pharmacokinetic properties. The introduction of substituents on the thian ring could introduce new points of interaction with the target, such as hydrogen bonds or hydrophobic interactions, thereby increasing binding affinity.
The nature of the heteroatom in the ring is also significant. The thiazole (B1198619) ring, for example, is a common pharmacophore in many biologically active molecules due to its wide range of pharmaceutical applications. nih.gov While thian is a saturated ring, the presence of the sulfur atom influences its electronic properties and potential for interactions compared to its carbocyclic or nitrogen-containing counterparts.
Influence of Linker Modifications on Compound Activity Profiles
The methyl group that connects the 2-fluorophenyl ring to the thian-4-amine nitrogen acts as a linker. Modifications to this linker, such as altering its length, rigidity, or chemical nature, can have a profound impact on the compound's activity profile. The linker's role is to optimally position the two key pharmacophoric groups (the fluorophenyl ring and the thian-amine moiety) within the target's binding site.
Studies on other classes of compounds have clearly demonstrated the importance of the linker. In an investigation of SIRT2 inhibitors, replacing an oxygen atom linker with various other groups led to significant changes in activity. dergipark.org.tr Specifically, replacing the oxygen with -CH2O- or -OCH2- resulted in a significant loss of inhibitory effect. dergipark.org.tr Conversely, linkers containing an amine function (-NH-, -CH2NH-, -NHCH2-) led to enhanced SIRT2 inhibition. dergipark.org.tr
Table 2: Effect of Linker Modification on SIRT2 Inhibition
| Original Linker | Modified Linker | Effect on SIRT2 Inhibition | Reference |
|---|---|---|---|
| -O- | -CH2O- | Significant loss of effect | dergipark.org.tr |
| -O- | -OCH2- | Significant loss of effect | dergipark.org.tr |
| -O- | -NH- | Enhanced inhibition | dergipark.org.tr |
| -O- | -CH2NH- | Enhanced inhibition | dergipark.org.tr |
These findings underscore that even subtle changes to the linker can dramatically alter biological activity. For this compound derivatives, extending the methylene (B1212753) linker to an ethyl or propyl chain, or introducing heteroatoms (like oxygen or another nitrogen) into the linker, could modify the distance and relative orientation between the aromatic ring and the heterocyclic system. This could lead to improved binding affinity or altered selectivity profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling in Compound Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable in modern drug design, allowing for the prediction of the activity of novel compounds and guiding the synthesis of more potent analogues.
For a series of this compound derivatives, a QSAR study would involve several steps. First, a dataset of compounds with their measured biological activities (e.g., IC50 values) would be compiled. nih.gov Then, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., steric and electrostatic fields).
Statistical methods, ranging from Multiple Linear Regression (MLR) to more complex machine learning algorithms like Gene Expression Programming (GEP), are then used to build a model that correlates the descriptors with the observed activity. nih.gov For instance, a GEP-based model was shown to have higher correlation coefficients for both training and test sets compared to a linear model in a study of thiazolidin-4-one derivatives. nih.gov
The resulting QSAR model can provide insights into the structural features that are most important for activity. For example, a 3D-QSAR study on N-[2-(aryl/substituted aryl)-4-oxo-1, 3-thiazolidin-3-yl] pyridine-4-carboxamides suggested that the presence of electron-withdrawing groups like -NO2 and -Cl on the phenyl ring was favorable for anti-inflammatory activity. researchgate.net Such models can be used to screen virtual libraries of compounds before undertaking costly and time-consuming synthesis, thereby accelerating the drug discovery process. nih.gov
Computational Chemistry and Molecular Modeling Approaches in the Study of N 2 Fluorophenyl Methyl Thian 4 Amine
Molecular Docking Simulations for Ligand-Target Interactions
No published studies detailing molecular docking simulations for N-[(2-fluorophenyl)methyl]thian-4-amine were found. Such studies would typically involve defining a biological target (e.g., a protein receptor or enzyme), preparing the ligand and target structures, and using docking software to predict the binding conformation and affinity. The results, often presented as docking scores and visualizations of interactions (like hydrogen bonds or hydrophobic contacts), are not available for this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
There are no available research articles that report Density Functional Theory (DFT) calculations for this compound. DFT studies are used to investigate the electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key parameter for predicting a molecule's reactivity and stability. Without published research, data on these electronic parameters and related reactivity descriptors (e.g., electronegativity, hardness, softness) for this specific compound cannot be provided.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
No literature documenting molecular dynamics (MD) simulations for this compound could be located. MD simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For a ligand-target complex, these simulations can provide insights into the stability of the binding pose, conformational changes in the ligand and the target protein, and the thermodynamics of binding. This information is currently not available for this compound.
In Silico Prediction of ADMET-Related Parameters for Research Design
There are no published in silico studies predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. These predictive models are essential in early-stage drug discovery to forecast a compound's pharmacokinetic and safety profile. Parameters such as oral bioavailability, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and potential toxicities have not been reported for this compound.
In Vitro Mechanistic and Biochemical Studies of N 2 Fluorophenyl Methyl Thian 4 Amine
Investigation of Molecular Target Binding and Affinity (e.g., Enzyme Inhibition, Receptor Binding)
There is no available scientific literature detailing the investigation of N-[(2-fluorophenyl)methyl]thian-4-amine's binding affinity for specific molecular targets. Consequently, data on its potential enzyme inhibition or receptor binding properties, including key metrics such as IC₅₀ or Kᵢ values, have not been documented.
Modulation of Transporter Systems (e.g., Nucleoside Transporters) in In Vitro Models
No studies have been published that examine the effects of this compound on transporter systems. Research into its potential modulation of nucleoside transporters or other membrane transport proteins in in vitro models has not been reported.
Investigation of Mitochondrial Bioenergetics (e.g., Uncoupling) in Cellular Systems
The impact of this compound on mitochondrial bioenergetics remains uninvestigated in the available scientific literature. There are no reports on its potential to act as a mitochondrial uncoupler or to otherwise affect cellular respiration and energy production in cellular systems.
Analysis of Cellular Process Modulation in In Vitro Assays (e.g., Proliferation, Signaling Pathways)
There is a lack of published research on the effects of this compound on cellular processes. In vitro assays to determine its influence on cell proliferation, signaling pathways, or other cellular functions have not been described in the scientific literature.
In Vitro Metabolic Stability and Biotransformation Research
Evaluation of Metabolic Stability in Hepatic Microsomal Systems (e.g., Human Liver Microsomes)
The in vitro metabolic stability of a chemical compound is a critical parameter assessed during drug discovery and development. It provides an early indication of a compound's potential in vivo half-life and clearance rate. The most common system for this evaluation is an incubation with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.
The general procedure involves incubating the test compound, such as N-[(2-fluorophenyl)methyl]thian-4-amine, with human liver microsomes (HLM) in the presence of a cofactor, typically NADPH, which is essential for the function of many key metabolic enzymes. The reaction is monitored over time, and the disappearance of the parent compound is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
From this data, several key parameters can be determined:
In Vitro Half-Life (t½): The time it takes for 50% of the initial compound concentration to be metabolized.
Intrinsic Clearance (Clint): The rate of metabolism in the absence of physiological limitations like blood flow, normalized to the amount of microsomal protein.
While specific data for this compound is not available, studies on other N-benzyl derivatives have demonstrated a range of metabolic stabilities. For instance, some N-benzyl-2-phenylpyrimidin-4-amine derivatives have shown half-lives as short as 15 minutes in rat and mouse liver microsomes, and 26 minutes in human liver microsomes, indicating relatively rapid metabolism. acs.org
Table 1: Representative Data for Metabolic Stability of a Structurally Related Compound
| Parameter | Value (Human Liver Microsomes) | Reference Compound |
| In Vitro Half-Life (t½) | 26 min | N-benzyl-2-phenylpyrimidin-4-amine derivative acs.org |
This table is for illustrative purposes, based on a structurally related compound, and does not represent actual data for this compound.
Identification of Major Metabolites and Biotransformation Pathways In Vitro
Following the determination of metabolic stability, the next step is to identify the major metabolites formed and elucidate the primary biotransformation pathways. This is crucial for understanding the compound's clearance mechanisms and identifying any potentially reactive or pharmacologically active metabolites. This process typically involves incubating the parent compound with liver microsomes at a higher concentration and for a longer duration, followed by analysis using high-resolution mass spectrometry to detect and structurally characterize the metabolites.
For a compound like this compound, several metabolic pathways can be predicted based on its chemical structure:
N-dealkylation: Cleavage of the bond between the nitrogen atom of the thiane (B73995) ring and the benzyl (B1604629) group is a highly probable metabolic pathway. nih.gov This would result in the formation of thian-4-amine and 2-fluorobenzaldehyde. Studies on N-benzyl-N-methylaniline have shown that N-dealkylation is a major metabolic reaction in vitro. nih.gov
Aromatic Hydroxylation: The addition of a hydroxyl group to the fluorophenyl ring is another common metabolic transformation.
Aliphatic Hydroxylation: Hydroxylation could also occur on the thiane ring.
Sulfoxidation: The sulfur atom in the thiane ring is susceptible to oxidation, which would lead to the formation of a sulfoxide (B87167) metabolite.
Metabolite identification studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives have confirmed that oxidative removal of the N-benzyl group is a major metabolic route. acs.org
Table 2: Predicted Major Metabolites of this compound
| Predicted Metabolite | Biotransformation Pathway |
| Thian-4-amine | N-dealkylation |
| 2-Fluorobenzoic acid (from 2-fluorobenzaldehyde) | N-dealkylation and subsequent oxidation |
| Hydroxylated this compound | Aromatic or Aliphatic Hydroxylation |
| This compound S-oxide | Sulfoxidation |
This table presents predicted metabolites based on the chemical structure and data from related compounds.
Role of Cytochrome P450 Enzymes and Other Xenobiotic-Metabolizing Enzymes in Compound Metabolism
The primary family of enzymes responsible for the oxidative metabolism of many drugs and xenobiotics, including compounds with structures similar to this compound, is the cytochrome P450 (CYP) superfamily. To identify the specific CYP isoforms involved in a compound's metabolism, reaction phenotyping studies are conducted. These studies may use a panel of recombinant human CYP enzymes or specific chemical inhibitors for different CYP isoforms in HLM incubations.
Given the structure of this compound, it is likely that CYP3A4, a major human drug-metabolizing enzyme, plays a significant role in its metabolism, particularly in the N-dealkylation pathway. Other isoforms such as CYP2D6 and CYP2C9 could also contribute.
Strategies for Enhancing Metabolic Stability in Chemical Compound Design
If a compound exhibits poor metabolic stability, medicinal chemists employ various strategies to improve its properties. These strategies aim to block or reduce the rate of the primary metabolic reactions.
For a molecule like this compound, potential strategies to enhance metabolic stability could include:
Modification of the Benzyl Group: Introducing electron-withdrawing groups on the phenyl ring can sometimes decrease the rate of oxidation.
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium (B1214612) can slow down CYP-mediated bond cleavage due to the kinetic isotope effect. For instance, deuteration at the benzylic position could potentially slow down N-dealkylation. acs.org
Introduction of Steric Hindrance: Adding bulky groups near the metabolic "hotspots" can sterically hinder the approach of metabolizing enzymes.
Bioisosteric Replacement: Replacing metabolically unstable moieties with more stable groups that retain the desired biological activity is a common strategy.
Research on N-benzyl-2-phenylpyrimidin-4-amine derivatives has explored deuteration and the introduction of gem-dimethyl groups at the benzylic position in an effort to improve metabolic half-life, although in that specific series, these modifications did not lead to appreciable improvements. acs.org
Table 3: Potential Strategies to Enhance Metabolic Stability of this compound
| Strategy | Rationale |
| Deuteration of the methylene (B1212753) bridge | Slows C-H bond cleavage by CYP enzymes. |
| Substitution on the fluorophenyl ring | Modifies electronic properties to reduce susceptibility to oxidation. |
| Modification of the thiane ring | Altering the site of potential aliphatic hydroxylation or sulfoxidation. |
This table outlines general medicinal chemistry strategies that could be applied to enhance the metabolic stability of the target compound.
Future Directions and Emerging Research Opportunities for N 2 Fluorophenyl Methyl Thian 4 Amine
Exploration of Novel Biological Targets and Modulatory Effects (Pre-clinical Focus)
The initial step in elucidating the therapeutic value of N-[(2-fluorophenyl)methyl]thian-4-amine involves a comprehensive screening to identify its biological targets and understand its modulatory effects. High-throughput screening (HTS) against a diverse panel of receptors, enzymes, and ion channels can provide initial "hits." Subsequently, more focused assays can determine the potency and efficacy of the compound at these targets.
Detailed Research Approaches:
Target-Based Screening: The compound can be tested against known drug targets implicated in various diseases. For instance, given its structural motifs, it could be screened against G-protein coupled receptors (GPCRs), kinases, or transporters.
Phenotypic Screening: An alternative approach involves screening the compound in disease-relevant cellular or organismal models to identify a desired phenotypic change, without a priori knowledge of the target. This can uncover novel mechanisms of action.
Chemoproteomics: This technique can be employed to identify the direct protein targets of this compound in a complex biological sample, offering a powerful tool for target deconvolution.
Hypothetical Pre-clinical Screening Data:
Below is an interactive table illustrating the kind of data that would be generated from initial pre-clinical screening.
| Target Class | Specific Target | Assay Type | Result (IC50/EC50) | Modulatory Effect |
| Kinase | Kinase X | Biochemical | 1.2 µM | Inhibitor |
| GPCR | Receptor Y | Cell-based | 0.8 µM | Antagonist |
| Ion Channel | Channel Z | Electrophysiology | 5.6 µM | Blocker |
| Enzyme | Enzyme A | Enzymatic | > 10 µM | Inactive |
Development of Advanced Analytical and Characterization Methods
As research progresses, the development of robust analytical methods is paramount for accurate quantification and characterization of this compound and its potential metabolites. The presence of a fluorine atom offers unique analytical handles.
Advanced Methodologies:
¹⁹F NMR Spectroscopy: Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) can be a powerful tool for studying the compound's structure, purity, and its interactions with biological macromolecules. It can also be used for quantitative analysis in complex biological matrices. chemrxiv.org
Mass Spectrometry: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is essential for pharmacokinetic studies, enabling the sensitive detection and quantification of the parent compound and its metabolites in biological fluids.
X-ray Crystallography: If the compound can be crystallized, X-ray crystallography can provide the definitive three-dimensional structure, which is invaluable for understanding its binding mode to a target protein and for structure-based drug design.
Surface Characterization Techniques: For fluorinated amine compounds that may be used in biomaterials, techniques like electron spectroscopy for chemical analysis (ESCA) and atomic-force microscopy (AFM) can be used to characterize surface properties. nih.gov
Table of Analytical Techniques:
| Technique | Application | Information Obtained |
| ¹⁹F NMR | Structural Elucidation, Purity | Fluorine environment, quantitative analysis |
| LC-MS/MS | Pharmacokinetic Studies | Quantification in biological samples, metabolite ID |
| X-ray Crystallography | 3D Structure Determination | Precise atomic coordinates, binding mode |
| ESCA/AFM | Surface Analysis | Elemental composition, surface topography |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Applications of AI/ML:
De Novo Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design novel analogs of this compound with improved predicted activity and drug-like properties. harvard.edu
Predictive Modeling: ML algorithms can build predictive models for various properties, including bioactivity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov This allows for the in silico screening of virtual libraries of related compounds, prioritizing the most promising candidates for synthesis.
Synthesis Prediction: AI tools can assist in devising efficient synthetic routes for novel analogs, saving time and resources in the laboratory. digitellinc.com
AI/ML in the Drug Discovery Pipeline:
| Stage | AI/ML Application | Potential Impact |
| Hit-to-Lead | Predictive ADMET models | Early identification of liabilities |
| Lead Optimization | Generative models for analog design | Rapid exploration of chemical space |
| Synthesis | Retrosynthesis prediction tools | More efficient chemical synthesis |
Translational Research Perspectives and Lead Optimization Strategies (Focus on Early-Stage Drug Discovery Research)
Translational research aims to bridge the gap between basic scientific discoveries and their clinical application. For this compound, a clear translational strategy is essential from the early stages of research.
Lead Optimization Strategies:
The goal of lead optimization is to refine the structure of a "hit" compound to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a viable drug candidate. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold will be conducted to understand how different chemical groups influence its biological activity. This includes exploring different substitution patterns on the phenyl ring and modifications of the thiane (B73995) moiety.
Structure-Based Drug Design: If the structure of the biological target is known, computational docking and molecular dynamics simulations can guide the design of analogs with improved binding affinity and selectivity. nih.gov
Pharmacokinetic Optimization: Modifications will be made to improve properties such as solubility, metabolic stability, and cell permeability. The introduction of the fluorine atom is a strategic first step in this direction, as it can block sites of metabolism. alfa-chemistry.com
Key Parameters for Lead Optimization:
| Parameter | Goal | Example Strategy |
| Potency | Increase affinity for the target | Modify substituents to enhance binding interactions |
| Selectivity | Minimize off-target effects | Design analogs that exploit differences in binding sites |
| Solubility | Improve bioavailability | Introduce polar functional groups |
| Metabolic Stability | Increase half-life | Block metabolic hotspots (e.g., with fluorine) |
Q & A
Q. What are the key synthetic routes for preparing N-[(2-fluorophenyl)methyl]thian-4-amine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution between thian-4-amine and 2-fluorobenzyl halides (e.g., bromide or chloride). A common approach includes:
- Step 1 : React thian-4-amine with 2-fluorobenzyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux.
- Step 2 : Use a base (e.g., K₂CO₃ or Et₃N) to deprotonate the amine and facilitate alkylation.
- Optimization : Yield improvements (70–85%) are achieved by controlling temperature (60–80°C), stoichiometric ratios (1:1.2 amine:halide), and reaction time (12–24 hrs). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the presence of the 2-fluorophenyl group (δ ~7.0–7.4 ppm for aromatic protons) and thian-4-amine backbone (δ ~3.2–3.8 ppm for methylene groups).
- X-ray crystallography : Resolves molecular conformation, including dihedral angles between the fluorophenyl and thiane rings. For example, intramolecular N–H⋯N hydrogen bonds stabilize the structure, as seen in analogous pyrimidine derivatives .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 226.1).
Q. How can impurities or byproducts be minimized during synthesis?
- Side reactions : Competing over-alkylation or oxidation of the thiane ring.
- Mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation. Excess thian-4-amine (1.5 eq) suppresses dialkylation. LC-MS or TLC monitors reaction progress .
Advanced Research Questions
Q. How does the fluorophenyl substituent influence the compound’s physicochemical properties and bioactivity?
- Lipophilicity : The 2-fluoro group increases logP (~2.5), enhancing membrane permeability.
- Electron effects : Fluorine’s electronegativity alters electron density on the benzyl group, affecting binding to targets like serotonin receptors (analogous to NBOMe derivatives) .
- Metabolic stability : Fluorine reduces susceptibility to oxidative metabolism, extending half-life in in vitro assays .
Q. What structural features govern crystallographic packing, and how do they relate to stability?
- Intermolecular interactions : Weak C–H⋯O and C–H⋯π bonds stabilize the crystal lattice. For example, methyl groups on the thiane ring form C–H⋯O bonds with methoxy groups in adjacent molecules, creating polymeric chains .
- Conformational analysis : Dihedral angles between the fluorophenyl and thiane rings (e.g., 12–86°) impact molecular planarity and packing efficiency .
Q. How can conflicting bioactivity data across studies be resolved?
- Case study : Discrepancies in IC₅₀ values for receptor binding may arise from assay conditions (e.g., pH, temperature) or enantiomeric purity.
- Resolution :
- Validate enantiopurity via chiral HPLC or X-ray diffraction.
- Standardize assay protocols (e.g., uniform cell lines, buffer systems).
- Cross-reference with computational docking studies to identify binding pose variations .
Q. What strategies are effective in studying the compound’s interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to predict binding modes with receptors (e.g., 5-HT₂A).
- In vitro assays : Radioligand displacement assays (e.g., using [³H]ketanserin for 5-HT₂A affinity).
- Structure-activity relationships (SAR) : Modify the thiane ring (e.g., introduce methyl groups) or fluorophenyl position (e.g., 3- vs. 4-fluoro) to isolate critical pharmacophores .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| Dihedral angle (thiane/fluorophenyl) | 12.8°–86.1° | |
| Hydrogen bonds | N–H⋯N, C–H⋯O, C–H⋯π |
Q. Table 2. Synthetic Yield Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Base: K₂CO₃, 60°C | 72 | 95 |
| Base: Et₃N, 80°C | 85 | 98 |
| Solvent: DMF vs. MeCN | 78 vs. 82 | 96 vs. 97 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
